molecular formula C24H16BrN5O2S B304362 2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile

2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile

Katalognummer B304362
Molekulargewicht: 518.4 g/mol
InChI-Schlüssel: NFUYRYPOHPHCIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile is a novel chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.

Wirkmechanismus

The mechanism of action of 2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile is not fully understood. However, it has been reported that this compound can inhibit the activity of certain enzymes and proteins that are involved in various biological processes. This inhibition can lead to the modulation of specific signaling pathways, which can have therapeutic implications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile have been studied in various in vitro and in vivo models. It has been reported that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and modulate the immune response. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile in lab experiments include its high purity, stability, and specificity. This compound can be used as a tool compound to study the mechanism of action of various drugs and biological pathways. However, the limitations of using this compound include its high cost, the need for specialized expertise in organic chemistry for its synthesis, and the lack of understanding of its full mechanism of action.

Zukünftige Richtungen

There are several future directions for research on 2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile. These include:
1. Further studies on the mechanism of action of this compound to fully understand its therapeutic potential.
2. Development of new synthetic methods to improve the yield and purity of this compound.
3. Exploration of the potential of this compound as a lead compound for the development of new drugs.
4. Investigation of the potential of this compound in material science applications.
5. Development of new methods to deliver this compound to specific tissues or cells for targeted therapy.
Conclusion:
2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile is a novel chemical compound that has potential applications in various fields of research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various applications.

Synthesemethoden

The synthesis of 2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile involves a multi-step process that requires expertise in organic chemistry. The synthesis method involves the use of various reagents and catalysts, and the reaction conditions need to be carefully controlled to obtain the desired product. The synthesis of this compound has been reported in several scientific publications, and the method has been optimized to achieve high yields and purity.

Wissenschaftliche Forschungsanwendungen

2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile has potential applications in various fields of research, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound can be used as a lead compound for the development of new drugs that target specific biological pathways. In drug discovery, this compound can be used as a tool compound to study the mechanism of action of various drugs. In material science, this compound can be used as a building block for the synthesis of novel materials with unique properties.

Eigenschaften

Produktname

2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile

Molekularformel

C24H16BrN5O2S

Molekulargewicht

518.4 g/mol

IUPAC-Name

2-amino-6-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C24H16BrN5O2S/c1-13-2-4-14(5-3-13)21-17(11-26)22(28)29-23(18(21)12-27)33-19-10-20(31)30(24(19)32)16-8-6-15(25)7-9-16/h2-9,19H,10H2,1H3,(H2,28,29)

InChI-Schlüssel

NFUYRYPOHPHCIV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)Br)N)C#N

Kanonische SMILES

CC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)Br)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.